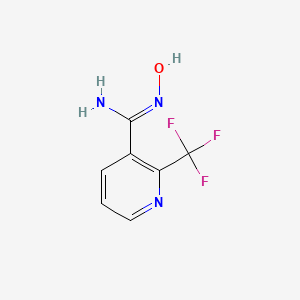

N-Hydroxy-2-(trifluoromethyl)nicotinimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Hydroxy-2-(trifluoromethyl)nicotinimidamide is a chemical compound with the molecular formula C7H6F3N3O It is known for its unique structure, which includes a trifluoromethyl group attached to a nicotinimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-(trifluoromethyl)nicotinimidamide typically involves the reaction of 2-(trifluoromethyl)nicotinic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Industrial methods may also incorporate advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-(trifluoromethyl)nicotinimidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted nicotinimidamide compounds.

Scientific Research Applications

N-Hydroxy-2-(trifluoromethyl)nicotinimidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(trifluoromethyl)nicotinimidamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

N-Hydroxy-2-(trifluoromethyl)nicotinimidamide can be compared with other similar compounds, such as:

- N-Hydroxy-2-(trifluoromethyl)benzimidamide

- N-Hydroxy-2-(trifluoromethyl)pyrimidinimidamide

- N-Hydroxy-2-(trifluoromethyl)quinolinimidamide

These compounds share structural similarities but differ in their core structures (eg, benzimidamide, pyrimidinimidamide, quinolinimidamide) The presence of the trifluoromethyl group in each compound contributes to their unique chemical and biological properties

Biological Activity

N-Hydroxy-2-(trifluoromethyl)nicotinimidamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-cancer applications. This article explores its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic implications based on diverse research findings.

This compound can be synthesized through various chemical pathways involving the modification of nicotinamide derivatives. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. The synthesis typically involves:

- Starting Materials : Nicotinamide derivatives

- Reagents : Trifluoromethylating agents

- Conditions : Varying temperatures and solvents depending on the specific synthetic route

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Staphylococcus aureus | 0.03 mM |

| Enterococcus faecalis | 0.064 mM |

| Candida albicans | Below 1 mM |

These results suggest that the compound may enhance or restore the activity of established antibiotics against resistant strains .

Anti-Cancer Potential

The compound has also been investigated for its anti-cancer properties, particularly in relation to inhibiting vascular endothelial growth factor (VEGF) receptor activity, which is crucial in tumor angiogenesis. Studies have shown that derivatives of nicotinamide can effectively inhibit VEGF receptor tyrosine kinase activity, leading to reduced tumor growth in models of neoplastic diseases such as:

- Solid tumors

- Liquid tumors (e.g., leukemias)

- Retinopathies

This inhibition is particularly relevant for conditions characterized by deregulated angiogenesis .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be attributed to its structural features. The presence of the trifluoromethyl group significantly influences its interaction with biological targets, enhancing both potency and selectivity. Key findings from SAR studies include:

- Trifluoromethyl Group : Increases hydrophobic interactions with target proteins.

- N-Hydroxy Functionality : Plays a critical role in binding affinity and bioactivity.

These modifications have been shown to improve the inhibitory potency against various enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an adjunct therapy in antibiotic treatments .

- Cancer Research : Investigations into its anti-cancer properties revealed promising results in reducing tumor size in animal models when used in conjunction with other chemotherapeutic agents .

- Mechanistic Studies : Research into the mechanism of action indicated that the compound acts as an allosteric inhibitor, affecting multiple pathways involved in cellular proliferation and survival .

Properties

Molecular Formula |

C7H6F3N3O |

|---|---|

Molecular Weight |

205.14 g/mol |

IUPAC Name |

N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-4(6(11)13-14)2-1-3-12-5/h1-3,14H,(H2,11,13) |

InChI Key |

PCOWFFKKPOEGEB-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)C(F)(F)F)/C(=N/O)/N |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(=NO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.